Luteolin-5-O-beta-rutinoside

Description

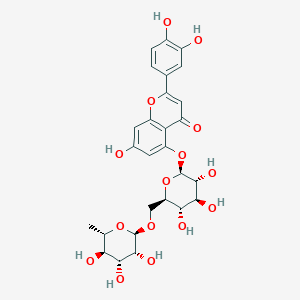

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)41-17-6-11(28)5-16-19(17)14(31)7-15(40-16)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |

InChI Key |

VMSNOYODYWRTOP-FOBVWLSUSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

Synonyms |

luteolin 5-O-beta-rutinoside luteolin 5-rutinoside |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Luteolin 5 O Beta Rutinoside

Luteolin-5-O-beta-rutinoside, a glycoside of luteolin (B72000), has been identified in a variety of plant species across different families. Research has documented its presence in several medicinal and edible plants.

Identification in Plant Species and Taxa

This compound is a derivative of luteolin, which is widely distributed in over 350 plant species, often in its glycosidic forms. frontiersin.org Luteolin and its glycosides, including rutinoside derivatives, are commonly found in the Lamiaceae family. researchgate.netnih.gov For instance, luteolin derivatives have been identified in various species within this family, such as Origanum vulgare (oregano), Rosmarinus officinalis (rosemary), Salvia officinalis (sage), and Thymus vulgaris (thyme). nih.gov

While specific data on this compound is less abundant than for its parent compound, luteolin, its presence has been noted. For example, luteolin 7-O-β-d-rutinoside has been extracted from the leaves of Cynara cornigera. nih.govmdpi.com It is important to note that different glycosidic forms of luteolin can coexist within the same plant. For example, various luteolin glycosides have been found in species of the Cirsium genus (thistles). kahaku.go.jp

Below is an interactive data table summarizing the occurrence of luteolin and its derivatives in various plant species.

Table 1: Documented Occurrence of Luteolin and its Derivatives in Various Plant Species

| Family | Species | Common Name | Compound(s) Identified | Reference(s) |

|---|---|---|---|---|

| Lamiaceae | Thymus praecox subsp. grossheimii var. grossheimii | Wild Thyme | Luteolin 5-O-β-D-glucopyranoside | researchgate.net |

| Lamiaceae | Nepeta sibthorpii | - | Luteolin | nih.gov |

| Lamiaceae | Mentha spicata | Spearmint | Luteolin | nih.gov |

| Lamiaceae | Origanum vulgare | Oregano | Luteolin | nih.gov |

| Asteraceae | Cynara cornigera | - | Luteolin 7-O-β-d-rutinoside | nih.govmdpi.com |

| Asteraceae | Lactuca indica L. cv. Mengzao | Indian Lettuce | Luteolin, Luteolin-7-O-glucoside | mdpi.com |

| Apiaceae | Cuminum cyminum | Cumin | Luteolin derivatives | mdpi.com |

| Apiaceae | Petroselinum crispum | Parsley | Luteolin derivatives | mdpi.com |

| Paeoniaceae | Paeonia clusii | - | Luteolin 3′-O-β-d-glucoside, Luteolin 3′,4′-di-O-β-d-glucopyranoside | mdpi.com |

| Fabaceae | Spartium junceum | Spanish Broom | Luteolin | mdpi.com |

| Juglandaceae | Juglans regia | Walnut | Luteolin | mdpi.com |

| Lauraceae | Laurus nobilis | Bay Laurel | Luteolin | mdpi.com |

| Anacardiaceae | Pistacia lentiscus | Mastic Tree | Luteolin | mdpi.com |

| Asphodelaceae | Asphodelus ramosus | - | Luteolin | mdpi.com |

| Iridaceae | Gladiolus×grandiflora | Gladiolus | Quercetin (B1663063) 3-O-rutinoside, Kaempferol (B1673270) 3-O-rutinoside | kahaku.go.jp |

Tissue and Organ Specificity within Botanical Sources

The concentration of this compound and other flavonoids is not uniform throughout the plant. Different parts of the plant, such as leaves, flowers, stems, and roots, exhibit varying levels of these compounds.

In many plants, the highest concentrations of flavonoids are found in the leaves and flowers. nih.gov For example, in a study on Lactuca indica L. cv. Mengzao, the leaves were identified as the primary site of flavonoid accumulation. mdpi.com The content of luteolin and luteolin-7-O-glucoside was highest in the leaves, particularly during the peak flowering stage. mdpi.com Similarly, the flowers and leaves of Nepeta sibthorpii were used for the extraction of luteolin. nih.gov In Viburnum opulus L., phenolic compounds, including luteolin, were analyzed in the leaves. mdpi.com

The distribution can also change throughout the plant's life cycle. In Lactuca indica L. cv. Mengzao, the flavonoid content in the roots peaked at the vegetative stage, with rutin (B1680289) being the predominant flavonoid, while luteolin was not detected in the roots at any stage. mdpi.com This highlights the dynamic nature of secondary metabolite distribution within a plant.

Environmental and Cultivation Factors Influencing Biosynthesis and Accumulation

The production and accumulation of this compound are significantly influenced by a range of environmental and cultivation factors. These factors can trigger stress responses in plants, leading to an increased synthesis of secondary metabolites like flavonoids as a defense mechanism. nih.govmdpi.com

Environmental Factors

Light: Light is a crucial environmental factor that regulates the biosynthesis of flavonoids. nih.govfrontiersin.org Increased light intensity and UV radiation can enhance the production of flavonoids as they act as protectants against photodamage. mdpi.commdpi.com The ratio of different flavonoids, such as quercetin to kaempferol or luteolin to apigenin (B1666066) derivatives, can increase upon exposure to UV-B radiation. mdpi.com

Temperature: Temperature fluctuations can impact flavonoid biosynthesis. mdpi.complos.org While moderately high temperatures can sometimes enhance phenolic accumulation, very high temperatures may inhibit it by affecting enzyme activity. mdpi.complos.org Conversely, low temperatures can sometimes induce the biosynthesis of these compounds. plos.org

Water Availability: Water stress, or drought, is another significant factor that can lead to an increase in the concentration of secondary metabolites, including flavonoids. nih.govmdpi.comfrontiersin.org Studies have shown that water stress can increase the luteolin content in plants like Chrysanthemum and Lactuca sativa. nih.govmdpi.com

Salinity: Salinity stress has been shown to affect the secondary metabolism of plants, often leading to an increased concentration of phenolic and flavonoid compounds. nih.govmdpi.com For example, the concentration of luteolin was found to increase in Dracocephalum kotschyi with increasing salinity up to a certain level. nih.govmdpi.com

Cultivation Factors

Fertilization: The application of fertilizers can influence the flavonoid content in plants. For instance, nitrogen application has been shown to affect the concentration of luteolin-7-O-glucoside. nih.govmdpi.com In one study, luteolin content increased with the application of 20 kg N ha⁻¹. nih.govmdpi.com

Crop Management Systems: Organic farming practices, compared to conventional methods, have been associated with higher concentrations of luteolin. nih.govmdpi.com A study reported a 51% higher luteolin concentration in an organic system compared to a conventional one. nih.govmdpi.com

Seasonal Variation: The chemical composition of plants, including their flavonoid content, can vary significantly with the seasons. plos.org These variations are linked to changes in environmental factors such as temperature, humidity, and sunlight duration. plos.org

The following interactive data table illustrates the influence of various factors on the accumulation of luteolin and its derivatives.

Table 2: Influence of Environmental and Cultivation Factors on Luteolin and its Derivatives

| Factor | Plant Species | Effect on Compound Concentration | Reference(s) |

|---|---|---|---|

| Water Stress | Chrysanthemum spp. | Increased Luteolin | nih.govmdpi.com |

| Water Stress | Lactuca sativa | Increased Luteolin | nih.govmdpi.com |

| Salinity Stress | Dracocephalum kotschyi | Increased Luteolin (up to 75 mM NaCl) | nih.govmdpi.com |

| UV Radiation | General | Enhanced biosynthesis of luteolin 7-O-glycosides | nih.govmdpi.com |

| Fertilization (Nitrogen) | - | Higher luteolin-7-O-glucoside at 150 kg N ha⁻¹ | nih.govmdpi.com |

Biosynthesis and Metabolic Pathways of Luteolin 5 O Beta Rutinoside

Enzymatic Pathways in Planta: From Phenylalanine to Luteolin (B72000) and Glycosylation

The formation of Luteolin-5-O-beta-rutinoside in plants is initiated by the synthesis of its aglycone, luteolin. This process is a well-characterized branch of the phenylpropanoid pathway. researchgate.netresearchgate.netnih.gov

The journey from the amino acid phenylalanine to the core flavonoid structure involves several key intermediate compounds. This initial sequence of reactions constitutes the general phenylpropanoid pathway. nih.govnih.gov

The pathway begins with the deamination of L-phenylalanine to form cinnamic acid , a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netfrontiersin.org Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid . researchgate.netfrontiersin.org The final step of this general pathway is the activation of p-coumaric acid into its high-energy thioester form, p-coumaroyl-CoA , by the enzyme 4-coumarate:CoA ligase (4CL). researchgate.netfrontiersin.org This molecule, p-coumaroyl-CoA, serves as a crucial precursor, standing at the crossroads of various specialized metabolic pathways, including the biosynthesis of flavonoids. nih.gov

The synthesis of the luteolin aglycone proceeds from p-coumaroyl-CoA through the dedicated flavonoid biosynthetic pathway, which involves a series of specific enzymes. researchgate.netresearchgate.net

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme of the flavonoid pathway. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netfrontiersin.org

Chalcone Isomerase (CHI): Following its synthesis, naringenin chalcone is rapidly isomerized by chalcone isomerase into the flavanone (B1672756) known as naringenin . nih.gov Naringenin is a central intermediate from which various classes of flavonoids are derived.

Flavone (B191248) Synthase (FNS): To form the flavone backbone, naringenin is converted to apigenin (B1666066) by flavone synthase. This enzyme introduces a double bond between the C-2 and C-3 positions of the C-ring. nih.gov

Flavonoid 3′-Hydroxylase (F3′H): The final step in luteolin formation is the hydroxylation of apigenin at the 3' position of the B-ring. This reaction is catalyzed by flavonoid 3′-hydroxylase, a cytochrome P450-dependent monooxygenase, yielding luteolin . researchgate.netnih.gov In some plant species, an alternative route exists where F3'H can first convert naringenin to eriodictyol, which is then oxidized by FNS to produce luteolin. nih.gov

Table 1: Key Enzymes and Intermediates in Luteolin Biosynthesis

| Precursor/Intermediate | Enzyme | Product | Pathway Stage |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid | Phenylpropanoid |

| Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid | Phenylpropanoid |

| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | Phenylpropanoid |

| p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone | Flavonoid |

| Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin | Flavonoid |

| Naringenin | Flavone Synthase (FNS) | Apigenin | Flavonoid |

| Apigenin | Flavonoid 3′-hydroxylase (F3′H) | Luteolin | Flavonoid |

The final step in the biosynthesis of this compound is the attachment of a rutinose sugar moiety to the 5-hydroxyl group of the luteolin aglycone. Glycosylation is a critical modification that enhances the stability and water solubility of flavonoids. acs.orgresearchgate.net This process is catalyzed by UDP-dependent glycosyltransferases (UGTs).

The rutinosylation of a flavonoid is typically a two-step enzymatic process:

Glucosylation: A UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to a hydroxyl group on the aglycone.

Rhamnosylation: A specific UDP-rhamnosyltransferase (1,6RhaT) then attaches a rhamnose molecule from UDP-rhamnose to the glucose moiety, forming the disaccharide rutinose. oup.com

Glycosylation at the 5-OH position of flavonoids is relatively rare compared to modifications at the 7-OH or 3-OH positions. acs.orgacs.org However, recent research has led to the development of a novel flavone-5-O-glycosyltransferase through protein domain shuffling. This engineered enzyme, named ZmDo, was shown to effectively catalyze the transfer of glucose to the 5-OH position of luteolin, producing Luteolin-5-O-glucoside. acs.orgacs.org While this research demonstrates the feasibility of 5-O-glucosylation, the specific native UGTs responsible for the natural biosynthesis of this compound in plants remain to be fully characterized. The process would require a luteolin-5-O-glucosyltransferase followed by a specific rhamnosyltransferase to complete the rutinoside structure.

Flavonoid Biosynthetic Pathway Enzymes (e.g., Chalcone Synthase, Flavone Synthase, Flavonoid 3′-Hydroxylase)

Biotransformation by Microbial Systems

Microbial systems, including bacteria and fungi, offer a promising alternative for the production of complex plant-derived compounds like flavonoid glycosides. While the direct microbial synthesis of this compound has not been extensively reported, related research highlights the potential of this approach.

Engineered microbial hosts have been successfully used to produce the luteolin aglycone. Streptomyces albus, an actinomycete bacterium, was engineered to reconstruct the plant biosynthetic pathway for the de novo production of luteolin. frontiersin.org Similarly, Escherichia coli has been engineered to produce luteolin. These platforms could serve as a base for subsequent glycosylation steps.

Furthermore, microbial biotransformation has been used to synthesize various luteolin glycosides. Bacillus cereus has demonstrated the ability to glycosylate luteolin, producing a range of products including luteolin 7-O-β-glucoside, luteolin 4′-O-β-glucoside, and luteolin 3′-O-β-glucoside. nih.govresearchgate.net Engineered Corynebacterium glutamicum expressing an amylosucrase gene from Deinococcus geothermalis has also been used for the whole-cell biosynthesis of luteolin glucosides. researchgate.net A significant breakthrough was the production of Luteolin-5-O-glucoside in an engineered E. coli strain containing a UDPG circulatory system and the novel flavone-5-OH glycosyltransferase, ZmDo, achieving a high yield. acs.org

Conversely, microorganisms also possess the enzymatic machinery to degrade flavonoid rutinosides. Human gut bacteria, such as Lactobacillus pentosus, can hydrolyze rutin (B1680289) (quercetin-3-O-rutinoside) into its aglycone, quercetin (B1663063), through the action of α-l-rhamnosidase and β-d-glucosidase enzymes. researchgate.net This demonstrates that microbes harbor the necessary enzymes to both build and break down rutinoside linkages, suggesting that microbial systems could be engineered for the targeted synthesis of this compound.

Regulation of Biosynthetic Gene Expression in this compound Producing Organisms

The biosynthesis of flavonoids, including the precursor luteolin, is tightly regulated at the transcriptional level in plants. The expression of the structural genes encoding the biosynthetic enzymes (PAL, CHS, F3'H, etc.) is controlled by a combination of transcription factors. jst.go.jp

A primary regulatory mechanism involves the MBW complex, a protein complex consisting of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. jst.go.jp This complex binds to the promoter regions of flavonoid biosynthetic genes, activating their transcription in a coordinated manner in response to developmental cues and environmental stimuli.

The final glycosylation step is also subject to regulation. The expression of specific UDP-glycosyltransferase (UGT) genes can be induced under certain conditions, leading to the accumulation of particular flavonoid glycosides. frontiersin.org The local differentiation of UGTs in specific plant lineages has led to the evolution of enzymes with distinct specificities for both the flavonoid acceptor and the sugar donor. nih.gov While the general principles of flavonoid regulation are understood, the specific transcription factors and regulatory networks that control the expression of the UGTs responsible for the biosynthesis of this compound are yet to be elucidated.

Advanced Analytical Methodologies for Luteolin 5 O Beta Rutinoside Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the study of Luteolin-5-O-beta-rutinoside, enabling its separation from other related compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and column chromatography are the principal techniques utilized for its analysis and purification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of flavonoids, including this compound. Method development focuses on optimizing the separation of this compound from a complex mixture, such as a plant or geopropolis extract. The selection of the stationary phase, mobile phase composition, and gradient elution is critical for achieving high resolution and sensitivity.

Reverse-phase HPLC is the most common approach. In one such method for analyzing geopropolis, this compound was successfully identified using a C18 column. ufma.br The mobile phase typically consists of an aqueous solvent, often acidified with formic or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection, and an organic solvent like methanol (B129727) or acetonitrile. ufma.br

A summary of typical HPLC parameters for the analysis of extracts containing this compound is presented below.

| Parameter | Specification |

| Stationary Phase (Column) | Phenomenex Gemini C-18 (250 x 4.6mm, 5 µm) ufma.br |

| Mobile Phase A | Milli-Q Water with 0.1% Formic Acid ufma.br |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Column Temperature | 25 °C ufma.br |

| Detection | UV/DAD (Diode Array Detector) or Mass Spectrometry (MS) semanticscholar.org |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) to provide faster, more efficient, and higher-resolution separations. This technique is particularly advantageous when analyzing highly complex samples where numerous flavonoids and other phytochemicals are present. The application of UPLC coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), has been noted in the analysis of geopropolis from the stingless bee Melipona subnitida, a source where this compound has been identified. ufma.br The enhanced peak capacity and sensitivity of UPLC systems allow for better quantification and differentiation of isomeric flavonoid glycosides.

Column Chromatography for Isolation and Purification

For the initial isolation and purification of this compound from crude extracts, column chromatography (CC) is an indispensable technique. researchgate.netufsc.br This method allows for the separation of large quantities of material based on the differential adsorption of compounds to a solid stationary phase.

Silica (B1680970) gel is a commonly used stationary phase for the separation of moderately polar flavonoids. ufsc.br A typical procedure involves loading a concentrated plant extract onto a silica gel column and eluting with a solvent gradient of increasing polarity. For instance, a gradient system of dichloromethane-methanol or ethyl acetate-methanol can be employed to sequentially elute compounds, with more polar compounds like glycosides eluting at higher concentrations of the more polar solvent. ufsc.br Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound, which can then be combined and further purified. researchgate.net

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides an unparalleled level of specificity and sensitivity for the identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the definitive method for confirming the presence of this compound in a sample. The LC system separates the compound from the matrix, and the MS detector provides two key pieces of information: the molecular weight from the parent ion and structural information from fragmentation patterns. ufma.br

Tandem mass spectrometry (LC-MS/MS) further enhances identification confidence. In this technique, a specific parent ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented to produce a characteristic spectrum of daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly selective and accurate identification, even in trace amounts. ufma.br Studies on geopropolis have utilized LC-ESI/IT–MS/MS (Ion Trap) to identify this compound. ufma.br

Electrospray Ionization (ESI) Fragmentation Patterns

Electrospray Ionization (ESI) is the most common ionization source used in the LC-MS analysis of flavonoids because it is a soft ionization technique that typically keeps the fragile glycosidic bonds intact, allowing for the detection of the molecular ion. ufma.brajbasweb.com this compound is most often analyzed in negative ion mode, where it readily deprotonates to form the [M-H]⁻ ion. ufma.br

The molecular formula of this compound is C₂₇H₃₀O₁₅, giving it a molecular weight of approximately 594.52 Da. In negative mode ESI-MS, it would be detected as the pseudomolecular ion at an m/z of 593.

The fragmentation pattern observed in MS/MS experiments is crucial for structural elucidation. The bond between the sugar and the aglycone and the interglycosidic bond are the most common points of cleavage. The rutinose moiety consists of a rhamnose unit (146 Da) and a glucose unit (162 Da). The fragmentation of the [M-H]⁻ ion at m/z 593 would be expected to produce the following key product ions:

Loss of the terminal rhamnose residue: [M-H - 146]⁻ → m/z 447. This corresponds to the luteolin-5-O-glucoside anion.

Loss of the entire rutinose moiety (rhamnose + glucose): [M-H - 146 - 162]⁻ or [M-H - 308]⁻ → m/z 285. This ion represents the deprotonated luteolin (B72000) aglycone. ajbasweb.com

This characteristic fragmentation provides unambiguous confirmation of both the aglycone identity (luteolin) and the nature of the sugar moiety (rutinose).

A summary of the ESI-MS/MS fragmentation data for this compound is provided below.

| Ion Description | Proposed Structure | Expected m/z |

| [M-H]⁻ | Deprotonated this compound | 593 |

| [M-H - 146]⁻ | Deprotonated Luteolin-5-O-glucoside (Loss of rhamnose) | 447 |

| [M-H - 308]⁻ | Deprotonated Luteolin aglycone (Loss of rutinose) | 285 |

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of metabolites of this compound, providing highly accurate mass measurements that facilitate the determination of elemental compositions. ekb.egnih.gov When this compound is metabolized in biological systems, it undergoes various biotransformations, including deglycosylation, glucuronidation, and sulfation. nih.govacs.org HRMS, particularly when coupled with liquid chromatography (LC-HRMS), enables the separation and identification of these metabolic products from complex biological matrices like plasma and urine. ekb.eg

The process begins with the administration of the parent compound, after which metabolites are extracted and analyzed. In studies involving luteolin glycosides, the primary metabolites detected are often glucuronide and sulfate (B86663) conjugates of the luteolin aglycone. nih.govacs.org For instance, after oral administration of luteolin glucosides to rats, luteolin glucuronides were the main metabolites found in plasma. nih.govacs.org In humans, luteolin-3'-O-sulfate has been identified as a major plasma metabolite. nih.govacs.org

The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, allows for the confident assignment of molecular formulas to the detected metabolite ions. nih.govmdpi.com For example, the mass of a potential metabolite can be measured with an error of less than 5 ppm, which significantly narrows down the possible elemental compositions. Tandem mass spectrometry (MS/MS) experiments are then performed to obtain structural information. oulu.fi In these experiments, the metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides key structural details. The loss of specific neutral fragments, such as 176.0321 Da for a glucuronic acid moiety or 79.9568 Da for a sulfate group, confirms the nature of the conjugation. The fragmentation of the remaining aglycone can further confirm the identity as luteolin. nih.gov

This detailed structural information is crucial for understanding the metabolic fate of this compound, distinguishing between isomeric metabolites, and creating a comprehensive metabolic profile. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Variant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound and for analyzing its structural variants. While MS provides information on mass and elemental composition, NMR provides detailed insights into the specific arrangement of atoms and their connectivity, allowing for unambiguous structure elucidation. oulu.fi One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments are employed for this purpose. researchgate.net

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the luteolin aglycone and the two sugar moieties, rutinose (a disaccharide of rhamnose and glucose). researchgate.net Protons on the aromatic rings of luteolin appear in the downfield region, while the sugar protons resonate in the upfield region. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule, including the carbonyl carbon (C-4) of the flavone (B191248) ring, which typically appears at a very downfield chemical shift. spectrabase.comgoogle.com

The attachment point of the rutinose sugar to the luteolin aglycone at the 5-O position, and the linkage between the glucose and rhamnose units, can be definitively established using 2D NMR. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment shows long-range correlations between the anomeric proton of the glucose and the C-5 carbon of the luteolin, confirming the glycosylation site. researchgate.net

The table below presents typical ¹³C NMR chemical shift data for the core luteolin structure, which is the foundational aglycone of this compound. Variations in glycosylation or other substitutions would cause predictable shifts in these values, allowing for the analysis of structural variants.

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Hyphenated Analytical Platforms (e.g., LC-NMR-MS)

Hyphenated analytical platforms, particularly the online coupling of Liquid Chromatography with Nuclear Magnetic Resonance and Mass Spectrometry (LC-NMR-MS), represent a pinnacle in analytical chemistry for the comprehensive analysis of complex natural product mixtures. researchgate.netnih.gov This powerful combination leverages the superior separation capabilities of LC with the highly specific and complementary detection provided by both NMR and MS, all within a single, integrated analysis. scienceopen.commdpi.com

For a compound like this compound present in a crude plant extract, this technique is invaluable. The process begins with the injection of the extract into an HPLC system, which separates the various components. kahaku.go.jp As each compound elutes from the column, the flow is split. A small portion is directed to the mass spectrometer, while the majority flows into the NMR spectrometer. researchgate.net

LC-MS Component : The MS detector provides immediate, highly sensitive detection and generates a mass spectrum for each eluting peak. nih.govscispace.com This yields the molecular weight and, with HRMS, the elemental composition. MS/MS fragmentation further provides initial structural clues, as discussed previously. researchgate.net This is particularly useful for rapidly identifying known compounds by comparing their retention times and mass spectra to a database. nih.gov

LC-NMR Component : The NMR detector provides detailed, unambiguous structural information. nih.gov The eluting compound is trapped in a flow cell within the NMR magnet, and a full suite of 1D and 2D NMR experiments can be performed. This allows for the complete de novo structure elucidation of novel compounds or the definitive confirmation of known ones, even distinguishing between isomers that may have identical mass spectra. researchgate.net

The combined LC-NMR-MS platform is exceptionally effective for dereplication—the rapid identification of known compounds in an extract—thereby saving significant time and resources. nih.gov It allows researchers to focus on the novel or most interesting components. For this compound and its variants, this hyphenated approach can separate closely related glycosides and provide complete structural data in a single run, making it a premier tool for natural product research. researchgate.net

Compound Names Mentioned

Pharmacokinetic and Pharmacodynamic Investigations of Luteolin 5 O Beta Rutinoside in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Studies in animal models, primarily rats, have been instrumental in elucidating the ADME profile of luteolin (B72000) and its glycosides, including luteolin-5-O-beta-rutinoside. Following oral administration, luteolin glycosides undergo significant metabolism. The sugar moiety is a critical determinant of the absorption site. While glucosides can be absorbed in the small intestine, other glycosides like rutinosides are thought to be absorbed from the colon after deglycosylation by gut microbiota. tandfonline.comtandfonline.com

Once absorbed, luteolin and its metabolites are distributed to various organs. Studies have shown distribution to the gastrointestinal tract, liver, kidneys, and lungs. researchgate.net Regardless of the administered form (aglycone or glycoside), luteolin is predominantly found in plasma and organs as glucuronide and sulfate (B86663) conjugates. researchgate.netnih.gov This extensive metabolism occurs in the enterocytes of the small intestine and hepatocytes in the liver. researchgate.net

The primary route of elimination for conjugated luteolin is biliary excretion, with subsequent excretion in the feces. researchgate.net A smaller portion is excreted in the urine. researchgate.net Some studies also suggest the possibility of enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine, which could prolong their presence in the body. frontiersin.org

Bioavailability and Systemic Exposure Studies in Animal Systems

The bioavailability of luteolin and its glycosides is generally low and can be influenced by the specific form administered. For instance, in rats, the bioavailability of luteolin has been reported to range from 4.1% to 17.5% depending on the dose. frontiersin.org The type of glycosidic linkage also plays a significant role; quercetin (B1663063) glucoside, for example, has shown much higher and faster absorption compared to quercetin rutinoside in rats, suggesting that the rutinoside form, similar to this compound, likely has lower bioavailability. tandfonline.com

Systemic exposure to this compound itself is expected to be minimal. Instead, the body is primarily exposed to its metabolites, mainly luteolin glucuronides and sulfates. researchgate.netnih.gov After oral administration of various luteolin forms to rats, luteolin glucuronides are the main metabolites detected in the plasma. nih.gov

Interactive Table: Pharmacokinetic Parameters of Luteolin in Rats

| Parameter | Value | Animal Model | Reference |

|---|---|---|---|

| Bioavailability | 4.1% - 17.5% | Rats | frontiersin.org |

| Max. Plasma Conc. (Cmax) | 1.97 ± 0.15 µg/mL (for a 14.3 mg/kg oral dose of luteolin) | Rats | wiley.com |

| Time to Max. Conc. (Tmax) | Varies depending on glycoside form | Rats | tandfonline.com |

Identification and Quantification of this compound Metabolites in Animal Tissues and Biofluids

Upon administration of this compound and other luteolin forms to animal models, a variety of metabolites are formed. The primary metabolites identified in rat plasma and organs are luteolin glucuronides. researchgate.netnih.gov Specifically, luteolin-3'-O-β-d-glucuronide has been identified as a major metabolite in rat plasma. researchgate.net Other identified glucuronides include luteolin-4'-O-glucuronide and luteolin-7-O-glucuronide, which have been detected in the plasma, liver, kidney, and small intestine of rats. researchgate.net

In addition to glucuronides, sulfate conjugates are also formed. researchgate.net The specific metabolites and their concentrations can differ depending on the animal species. For instance, while rats primarily form luteolin glucuronides, luteolin-3'-O-sulfate is the main metabolite found in human plasma. researchgate.netnih.gov Free luteolin, luteolin monoglucuronide, and luteolin monoglucoside have also been detected in rats. researchgate.netwiley.com

Interactive Table: Major Metabolites of Luteolin Identified in Animal Models

| Metabolite | Location Found | Animal Model | Reference |

|---|---|---|---|

| Luteolin Glucuronides | Plasma, Organs (Liver, Kidney, Small Intestine) | Rats | researchgate.netnih.gov |

| Luteolin-3'-O-β-d-glucuronide | Plasma | Rats | researchgate.net |

| Luteolin-4'-O-glucuronide | Plasma, Liver, Kidney, Small Intestine | Rats | researchgate.net |

| Luteolin-7-O-glucuronide | Plasma, Liver, Kidney, Small Intestine | Rats | researchgate.net |

| Luteolin Sulfates | Plasma | Rats | researchgate.net |

| Free Luteolin | Plasma | Rats | researchgate.netwiley.com |

| Luteolin Monoglucuronide | Plasma | Rats | researchgate.netwiley.com |

Pharmacodynamic Biomarker Analysis in Animal Models

Preclinical studies in animal models have investigated the pharmacodynamic effects of luteolin and its derivatives by analyzing various biomarkers, particularly those related to its anti-inflammatory and antioxidant properties. frontiersin.org

In models of inflammation, luteolin has been shown to regulate inflammatory mediators. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). frontiersin.org Furthermore, it can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.org

As a potent antioxidant, luteolin has been observed to enhance the endogenous antioxidant defense system. frontiersin.orgnih.gov In animal models, treatment with luteolin has led to the activation of the Nrf2 pathway, which in turn increases the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org Luteolin also demonstrates direct free radical scavenging activity. researchgate.net

In the context of metabolic diseases, luteolin has been shown to affect biomarkers related to lipid metabolism. For example, in hyperlipidemic rats, luteolin administration resulted in a reduction of plasma LDL-C levels and an increase in the activity of CYP7A1, a key enzyme in cholesterol metabolism. mdpi.com

Biological Activities and Mechanistic Studies of Luteolin 5 O Beta Rutinoside in Vitro and in Vivo Animal Models

Antioxidant and Free Radical Scavenging Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. wiley.comnih.gov Flavonoids like luteolin (B72000) and its derivatives exhibit potent antioxidant effects through various mechanisms. frontiersin.orgresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx, GSH, HO-1)

Luteolin has been shown to bolster the body's intrinsic antioxidant defenses by upregulating the expression and activity of several key antioxidant enzymes. nih.gov This indirect antioxidant mechanism is crucial for long-term cellular protection. In a rodent model of autism, luteolin administration restored depleted levels of antioxidant enzymes including glutathione (B108866) (GSH), glutathione peroxidase (GPx), catalase (CAT), and superoxide (B77818) dismutase (SOD). frontiersin.org Similarly, in neonatal rats with hypoxic-ischemic brain injury, luteolin treatment significantly restored the reduced activities of SOD, CAT, GPx, and GSH. ajol.info This protective effect is partly mediated through the activation of the Nrf2 signaling pathway, which controls the expression of antioxidant genes like heme oxygenase-1 (HO-1). nih.govnih.gov Studies demonstrate that luteolin activates the Nrf2 factor, leading to increased expression of these protective enzymes. nih.gov

Table 1: Effect of Luteolin on Endogenous Antioxidant Enzymes in Animal Models

| Enzyme/Molecule | Model | Effect Observed | Reference |

| SOD, CAT, GPx, GSH | Propionic acid-induced rodent model of autism | Restored depleted enzyme levels | frontiersin.org |

| SOD, CAT, GPx, GSH | Hypoxic ischemia in neonatal rats | Significantly restored reduced enzyme levels | ajol.info |

| HO-1 | Rats with IBS-D | Upregulated via Nrf2 pathway activation | nih.gov |

| SOD, CAT, GPx | General review of flavonoid activity | Increased expression | nih.govmdpi.com |

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The chemical structure of flavonoids is fundamental to their ability to directly neutralize free radicals. nih.gov The arrangement of hydroxyl (-OH) groups on the flavonoid's B-ring is a key determinant for scavenging ROS and RNS. nih.govulisboa.ptwiley.com These hydroxyl groups can donate a hydrogen atom and an electron to stabilize highly reactive species like hydroxyl radicals, peroxyl radicals, and peroxynitrite. nih.govulisboa.pt

Luteolin and its glycosides are recognized for their capacity to scavenge various reactive species. nih.gov The 3',4'-dihydroxy configuration in the B-ring of luteolin is particularly important for this activity. nih.gov While the aglycone (luteolin) often shows strong scavenging activity, its glycosidic forms, such as luteolin-5-O-beta-rutinoside, also contribute to antioxidant effects. acgpubs.org However, the activity can vary depending on the type and position of the sugar moiety. For instance, in one study comparing luteolin and its glycosides, luteolin 7-O-β-glucuronide showed high inhibition of lipid peroxidation, while luteolin itself was a more effective scavenger of the DPPH radical. acgpubs.org This highlights that different derivatives may have preferential activity in different antioxidant assays.

Table 2: Radical Scavenging and Antioxidant Activity of Luteolin and its Derivatives

| Compound | Assay | Finding | Reference |

| Luteolin | General | Scavenges ROS and RNS due to B-ring hydroxyl groups. | nih.govulisboa.pt |

| Luteolin | DPPH Radical Scavenging | Effective radical scavenger. | acgpubs.org |

| Luteolin 7-O-β-glucuronide | Lipid Peroxidation Inhibition | Showed higher activity than luteolin. | acgpubs.org |

| Luteolin 7-O-rutinoside | Free Radical Scavenging | Exhibited scavenging activity (IC50 value reported for a plant extract containing it). | researchgate.net |

Inhibition of Oxidases (e.g., Xanthine (B1682287) Oxidase)

Certain enzymes, such as xanthine oxidase (XO), are significant sources of ROS production in the body. mdpi.com XO catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, generating superoxide radicals in the process. nih.gov Flavonoids, including luteolin, have been identified as potent inhibitors of this enzyme. mdpi.comnih.gov

In vitro studies have demonstrated that luteolin reversibly inhibits xanthine oxidase in a competitive manner. nih.gov Molecular docking simulations suggest that luteolin binds to amino acid residues within the active site of the enzyme. nih.gov The inhibitory potency of luteolin derivatives can be influenced by conjugation. For example, a study on luteolin metabolites found that sulfate (B86663) conjugates were more potent inhibitors of XO than the parent luteolin, while glucuronic acid derivatives were weaker. researchgate.net This suggests that the specific structure of glycosides like this compound would determine its precise inhibitory effect on xanthine oxidase.

Anti-inflammatory Pathways and Cellular Targets

Inflammation is a complex biological response intricately linked to oxidative stress. frontiersin.org Luteolin and its derivatives exert significant anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. researchgate.netresearchgate.netmdpi.com

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a primary transcription factor that orchestrates the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govmdpi.com The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory action of luteolin. researchgate.netresearchgate.net

Luteolin has been shown to suppress the activation of NF-κB in various in vitro and in vivo models. mdpi.commdpi.com This is achieved by preventing the degradation of its inhibitor, IκB, and blocking the subsequent translocation of the active NF-κB subunit into the nucleus. mdpi.com Studies on luteolin glycosides have shown similar, though sometimes less potent, effects. For example, luteolin-7-O-glucoside was found to inhibit NF-κB activation, and luteolin-5-O-glucoside was also observed to suppress this pathway at higher concentrations. nih.govresearchgate.net These findings suggest that this compound likely shares this ability to modulate NF-κB signaling, thereby reducing the expression of inflammatory genes.

Activation of Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm, but upon exposure to oxidative stress, it translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1 and others. mdpi.comfrontiersin.org

Luteolin is a known activator of the Nrf2 pathway. nih.govplos.org In vivo studies in mice have shown that even low dietary doses of luteolin can increase the nuclear translocation of Nrf2 and enhance the expression of its target genes, such as HO-1. frontiersin.orgplos.org This activation of the Nrf2 pathway is a critical component of luteolin's anti-inflammatory and antioxidant effects, as the enzymes produced via this pathway help to resolve inflammation and protect cells from oxidative damage. nih.govnih.gov By activating Nrf2, luteolin and its glycosides can effectively reduce inflammatory markers and enhance cellular resilience against stressors. nih.gov

Table 3: Summary of Luteolin's Effects on Inflammatory and Antioxidant Pathways

| Pathway | Target/Mediator | Effect of Luteolin/Derivatives | Reference |

| NF-κB | IκB degradation, p65 translocation | Inhibition | researchgate.netmdpi.comnih.gov |

| NF-κB | Pro-inflammatory cytokine expression | Reduction | mdpi.com |

| Nrf2 | Nrf2 nuclear translocation | Promotion/Activation | frontiersin.orgplos.org |

| Nrf2 | HO-1, NQO1 gene expression | Upregulation | nih.govfrontiersin.orgplos.org |

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-18)

This compound, a glycosidic form of luteolin, has been investigated for its anti-inflammatory properties, which are partly attributed to its ability to modulate the expression of key pro-inflammatory cytokines. Research on the aglycone, luteolin, provides a foundational understanding of these mechanisms. Luteolin has been shown to suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-18 (IL-18). nih.govfrontiersin.org This regulation is crucial in mitigating the inflammatory response that contributes to various chronic diseases. nih.gov

Studies have demonstrated that luteolin can inhibit the release of these inflammatory mediators in various cellular and animal models. researchgate.netscienceopen.com For instance, in models of inflammation, luteolin treatment has been associated with a significant reduction in the serum levels of TNF-α and IL-6. scienceopen.comnih.gov The mechanism often involves the inhibition of major inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription (JAK-STAT). frontiersin.org By inhibiting these pathways, luteolin effectively downregulates the gene expression of pro-inflammatory cytokines. nih.govfrontiersin.org Specifically, luteolin has been observed to suppress TNF-α and IL-6 production by inhibiting the phosphorylation of p38 and MAPK-activated protein kinase-2 (MK-2). nih.gov

Furthermore, the NLRP3 inflammasome, a protein complex responsible for the maturation of IL-1β and IL-18, is a key target. frontiersin.org Luteolin has been shown to interfere with the activation of the NLRP3 inflammasome, thereby reducing the levels of mature IL-1β and IL-18. nih.govresearchgate.net This action further contributes to its anti-inflammatory effects. While much of the detailed mechanistic work has been performed on luteolin, the glycoside this compound is expected to exert similar biological activities, often after being metabolized to its aglycone form in the body.

Table 1: Effect of Luteolin on Pro-inflammatory Cytokine Expression

| Model System | Cytokine(s) Affected | Observed Effect | Reference(s) |

|---|---|---|---|

| Various in vitro and in vivo models | TNF-α, IL-1β, IL-6, IL-18 | Reduced expression and production | nih.govfrontiersin.org |

| Human Mast Cells (HMC-1) | TNF-α, IL-6, IL-8 | Reduced expression induced by PMA and A23198 | mdpi.com |

| Lipopolysaccharide (LPS)-activated macrophages | TNF-α, IL-1β, IL-6, IL-8 | Reduced production | binasss.sa.cr |

| Diabetic mice models | TNF-α, IL-1β, IL-6 | Reduced levels | scienceopen.com |

Regulation of Inflammatory Enzymes (e.g., COX-2, iNOS, 5-LOX, MMPs)

This compound and its aglycone, luteolin, have demonstrated significant regulatory effects on key enzymes involved in the inflammatory process. These enzymes include Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), 5-Lipoxygenase (5-LOX), and Matrix Metalloproteinases (MMPs). nih.govnih.govmdpi.com The inhibition of these enzymes is a critical mechanism underlying the anti-inflammatory activity of this flavonoid.

Luteolin has been shown to effectively inhibit the expression and activity of COX-2 and iNOS in various inflammatory conditions. nih.govscienceopen.com This inhibition leads to a decrease in the production of prostaglandins (B1171923) and nitric oxide, respectively, which are potent inflammatory mediators. nih.gov The downregulation of COX-2 and iNOS is often mediated through the suppression of the NF-κB signaling pathway, a master regulator of inflammation. frontiersin.orgmdpi.com For example, luteolin has been observed to inhibit the mRNA expression of both iNOS and COX-2 in macrophage cell lines. nih.gov

In addition to COX and iNOS, luteolin also targets the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov By inhibiting 5-LOX, luteolin can further attenuate the inflammatory response. Furthermore, luteolin has been found to regulate the activity of MMPs, a family of enzymes responsible for the degradation of the extracellular matrix. nih.gov Increased expression of MMPs is associated with tissue remodeling and destruction in chronic inflammatory diseases. frontiersin.org Luteolin has been shown to reduce the expression of various MMPs, such as MMP-1, MMP-3, MMP-8, and MMP-9, in different experimental models. scienceopen.com

Table 2: Regulation of Inflammatory Enzymes by Luteolin

| Enzyme | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| COX-2 | Various in vitro and in vivo models | Inhibition of expression and activity | nih.govnih.govmdpi.com |

| iNOS | Various in vitro and in vivo models | Inhibition of expression and activity | nih.govscienceopen.com |

| 5-LOX | In vitro models | Inhibition of activity | nih.gov |

| MMPs (e.g., MMP-1, -3, -8, -9) | Rat chondrocytes | Reduced expression and activity | scienceopen.com |

Attenuation of Cellular Glycolysis and Lipid Peroxidation in Inflammatory Conditions

Research has indicated that luteolin can influence metabolic pathways that are interconnected with inflammation, such as cellular glycolysis and lipid peroxidation. researchgate.net Inflammatory conditions are often associated with a metabolic shift towards glycolysis, a phenomenon known as the Warburg effect, which is also observed in cancer cells. mdpi.com Luteolin has been shown to modulate these metabolic alterations.

Studies on luteolin have suggested its potential to interfere with cellular glycolysis in inflammatory contexts. researchgate.net While the direct effects of this compound on glycolysis during inflammation are still being elucidated, the actions of its aglycone provide valuable insights.

Furthermore, luteolin is a potent antioxidant that can mitigate lipid peroxidation, a process where free radicals damage lipids, leading to cellular injury and exacerbating inflammation. gsconlinepress.comwiley.com Oxidative stress and lipid peroxidation are hallmarks of many inflammatory diseases. mdpi.com Luteolin has been shown to reduce the levels of lipid peroxidation products, such as malondialdehyde (MDA), in various experimental models. frontiersin.org This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. gsconlinepress.comfrontiersin.org By reducing oxidative stress and lipid peroxidation, luteolin helps to break the vicious cycle of inflammation and cellular damage. researchgate.net

Table 3: Effects of Luteolin on Cellular Glycolysis and Lipid Peroxidation

| Process | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Cellular Glycolysis | In vitro models | Modulation of glycolytic pathways | researchgate.net |

| Lipid Peroxidation | Rat liver | Decreased levels of malondialdehyde (MDA) | frontiersin.org |

| Oxidative Stress | H2O2-treated cells | Reduced intracellular ROS and protected cellular lipids | nih.govwiley.com |

Antiproliferative and Apoptotic Mechanisms in Cell Lines and Animal Tumor Models

Inhibition of Cell Proliferation and Angiogenesis

This compound and its aglycone, luteolin, have been extensively studied for their antiproliferative and anti-angiogenic properties in various cancer models. nih.govmdpi.com Luteolin has been shown to inhibit the proliferation of a wide range of cancer cell lines in vitro and suppress tumor growth in animal xenograft models. nih.govoncotarget.com

The inhibition of cell proliferation is a key aspect of luteolin's anticancer activity. oncotarget.com It has been demonstrated to be effective against various types of cancer cells, including those of the breast, colon, lung, and prostate. oncotarget.commdpi.comnih.gov The antiproliferative effects of luteolin are often associated with its ability to induce cell cycle arrest, as will be discussed in a later section.

In addition to inhibiting cell proliferation, luteolin also targets angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govencyclopedia.pub Luteolin has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis both in vitro and in vivo. nih.gov It can suppress the survival and proliferation of endothelial cells, which are the building blocks of blood vessels. nih.gov The anti-angiogenic effects of luteolin are mediated, at least in part, by its ability to inhibit signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govencyclopedia.pub

Table 4: Antiproliferative and Anti-angiogenic Effects of Luteolin

| Activity | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Cell Proliferation | Various cancer cell lines (breast, colon, lung, etc.) | Inhibition of proliferation | oncotarget.comnih.gov |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs), rabbit corneal assay | Inhibition of VEGF-induced angiogenesis | nih.gov |

| Tumor Growth | Murine xenograft model | Inhibition of tumor growth and angiogenesis | nih.gov |

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

A crucial mechanism by which this compound and its aglycone, luteolin, exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Luteolin has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comresearchgate.net

The intrinsic pathway of apoptosis is initiated by intracellular stress and involves the mitochondria. Luteolin can induce the release of cytochrome c from the mitochondria into the cytoplasm, a key event in this pathway. wiley.commdpi.com This release is often regulated by the Bcl-2 family of proteins. Luteolin has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.net The released cytochrome c then activates a cascade of caspases, including caspase-9 and the effector caspase-3, leading to cell death. wiley.combiomolther.org

The extrinsic pathway of apoptosis is triggered by the binding of death ligands to death receptors on the cell surface. Luteolin has been shown to upregulate the expression of death receptors such as Fas and their corresponding ligands (FasL), as well as other components of the death-inducing signaling complex (DISC) like FADD. mdpi.com This leads to the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3, culminating in apoptosis. mdpi.combiomolther.org

Table 5: Induction of Apoptosis by Luteolin

| Apoptotic Pathway | Model System | Key Molecular Events | Reference(s) |

|---|---|---|---|

| Intrinsic Pathway | HeLa cells, MDA-MB-231 breast cancer cells | Release of cytochrome c, upregulation of Bax, downregulation of Bcl-2/Bcl-xL, activation of caspase-9 and -3 | wiley.commdpi.comresearchgate.net |

| Extrinsic Pathway | HeLa cells, MDA-MB-231 breast cancer cells | Upregulation of Fas/FasL, DR5/TRAIL, FADD, activation of caspase-8 and -3 | mdpi.comresearchgate.net |

Modulation of Cell Cycle Progression (e.g., Cyclin, CDK, p21)

This compound and its aglycone, luteolin, can inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and multiplying. oncotarget.comnih.gov The most commonly observed effects are arrest at the G0/G1 or G2/M phases of the cell cycle. oncotarget.comnih.gov

The progression of the cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). uece.br Luteolin has been shown to modulate the expression and activity of these key regulatory proteins. wiley.comnih.gov For instance, in some cancer cell lines, luteolin has been observed to downregulate the expression of cyclins such as Cyclin B1 and its partner kinase, CDC2 (also known as CDK1), which are crucial for the G2/M transition. wiley.comnih.gov This leads to an accumulation of cells in the G2/M phase. nih.gov

Furthermore, luteolin can upregulate the expression of cell cycle inhibitors, also known as CDK inhibitors (CKIs), such as p21 and p53. oncotarget.com The p53 tumor suppressor protein can induce the expression of p21, which in turn can inhibit the activity of various cyclin/CDK complexes, leading to cell cycle arrest. oncotarget.com By modulating the levels of these critical cell cycle regulatory proteins, luteolin effectively halts the proliferation of cancer cells. mdpi.comoncotarget.com

Table 6: Modulation of Cell Cycle Progression by Luteolin

| Cell Cycle Phase | Model System | Key Molecular Targets | Observed Effect | Reference(s) |

|---|---|---|---|---|

| G2/M Arrest | Human colon cancer cells (LoVo), Esophageal squamous cell carcinoma cells (EC1, KYSE450) | Downregulation of Cyclin B1 and CDC2 (CDK1), Upregulation of Cyclin A and CDK2 | Inhibition of cell cycle progression | wiley.comoncotarget.comnih.gov |

| G2/M Arrest | Esophageal squamous cell carcinoma cells (EC1, KYSE450) | Upregulation of p21 and p53 | Inhibition of cell proliferation | oncotarget.com |

Targeting Specific Signaling Pathways (e.g., PI3K/Akt, mTOR, ERK, p38, STAT3, Wnt/β-catenin)

Luteolin exerts its biological effects by modulating a multitude of intracellular signaling pathways that are crucial in the pathogenesis of various diseases, including cancer and inflammatory conditions. Research has shown that luteolin can influence cell proliferation, apoptosis, inflammation, and metastasis by targeting key protein kinases and transcription factors.

In cancer cell lines, luteolin has been observed to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a critical cascade for cell survival and proliferation. plos.orgnih.gov By inhibiting this pathway, luteolin can suppress tumor growth and induce apoptosis. nih.govwiley.com Specifically, it has been found to reduce the expression levels of phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and phosphorylated STAT3 (p-STAT3). nih.govmdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are also significant targets of luteolin. It can inhibit the phosphorylation of Erk1/2 and p38, which are involved in inflammatory responses and cell survival. nih.govmdpi.com For instance, luteolin has been shown to mediate the inhibition of pro-inflammatory cytokines by affecting the phosphorylation of p38 MAPK. researchgate.net

Furthermore, luteolin interacts with the NF-κB and STAT3 signaling pathways, which are key regulators of inflammation. mdpi.comfrontiersin.org It inhibits the activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes, by preventing the degradation of its inhibitor, IκBα. researchgate.netmdpi.comresearchgate.net Luteolin also downregulates STAT3, another transcription factor involved in inflammation and tumorigenesis. mdpi.com Additionally, studies have indicated that luteolin can modulate the Wnt/β-catenin signaling pathway, which plays a role in cell differentiation and development. nih.govnih.govmdpi.com

| Signaling Pathway | Effect of Luteolin | Disease Model/Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition | Gastric, Breast, and other cancer cells | Reduces phosphorylation of Akt and mTOR, leading to decreased cell proliferation and survival. | plos.orgnih.govnih.govmdpi.com |

| MAPK (ERK, p38, JNK) | Inhibition | Primary cortical cells, cancer cells | Inhibits phosphorylation of ERK, p38, and JNK, contributing to anti-inflammatory and pro-apoptotic effects. | mdpi.commdpi.commdpi.com |

| NF-κB | Inhibition | Microglial cells, various cancer cells | Suppresses activation of NF-κB and subsequent expression of pro-inflammatory cytokines. | nih.govfrontiersin.orgmdpi.comresearchgate.net |

| STAT3 | Inhibition | Breast and Gastric cancer cells | Reduces phosphorylation and activation of STAT3, inhibiting tumor growth. | nih.govmdpi.com |

| Wnt/β-catenin | Modulation/Inhibition | Human periodontal ligament cells, Cardiomyocytes, TNBC cells | Facilitates osteogenic differentiation; silences β-catenin to prevent hypertrophy; inhibits pathway in cancer. | nih.govnih.govmdpi.com |

Impact on MicroRNAs (miRNAs) in Disease Models

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and are implicated in numerous diseases. Flavonoids, including luteolin, can modulate the expression of these miRNAs, thereby influencing pathological processes like cancer and ischemia/reperfusion injury. researchgate.netnih.gov

In cancer models, luteolin has been shown to regulate several oncogenic or tumor-suppressor miRNAs. researchgate.net For example, total flavonoids from Dracocephalum moldavica, which include luteolin, were found to restore the abnormal expression of miR-3184-3p and miR-6875-5p in neuronal cells subjected to oxygen-glucose deprivation, suggesting a neuroprotective mechanism involving miRNA regulation. nih.gov

In the context of myocardial ischemia/reperfusion injury, luteolin pretreatment was found to protect cardiac cells by downregulating specific miRNAs. One study identified that luteolin protects against this injury by decreasing the expression of miR-208b-3p, which in turn alleviates apoptosis. plos.org Another study showed that luteolin's protective effects are mediated through the downregulation of microRNA-23a. nih.gov The flavonoid scolymoside (luteolin-7-O-rutinoside) has also been noted to modulate microRNAs associated with lipid metabolism in C. elegans. researchgate.net

| MicroRNA | Effect of Luteolin/Derivative | Disease Model/Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| miR-208b-3p | Downregulation | Rat myocardial ischemia/reperfusion, H9c2 cells | Luteolin attenuates apoptosis by reducing miR-208b-3p expression. | plos.org |

| miR-23a | Downregulation | Rat myocardial ischemia/reperfusion | Luteolin protects against injury by downregulating miR-23a. | nih.gov |

| miR-3184-3p | Upregulation | OGD-injured neuronal cells | Total flavonoids containing luteolin restored the expression of this miRNA, conferring neuroprotection. | nih.gov |

| miR-6875-5p | Downregulation | OGD-injured neuronal cells | Total flavonoids containing luteolin restored the expression of this miRNA, conferring neuroprotection. | nih.gov |

| miR-60, lin-4, let-7, miR-786 | Modulation | C. elegans | Scolymoside (luteolin-7-O-rutinoside) modulated these miRNAs associated with lipid metabolism. | researchgate.net |

Neuroprotective Effects in In Vitro and Animal Models

Luteolin has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases and neuronal injury. nih.govresearchgate.net Its mechanisms of action are multifaceted, primarily involving the reduction of oxidative stress and neuroinflammation, regulation of glial cell activity, and modulation of neurotrophic factors.

Mitigation of Oxidative Stress and Neuroinflammation

Oxidative stress and neuroinflammation are key pathological mechanisms in neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgmdpi.com Luteolin effectively counteracts these processes. nih.govfrontiersin.org It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and by activating the Nrf2 pathway, which increases the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comfrontiersin.org

Luteolin's anti-inflammatory effects are largely mediated by its ability to inhibit pro-inflammatory signaling pathways like NF-κB and JAK-STAT. frontiersin.org This leads to a reduced production of inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govmdpi.comfrontiersin.org In models of Alzheimer's disease, luteolin has been shown to decrease the levels of these inflammatory cytokines in the brain. mdpi.com Similarly, in acetamiprid-induced neurotoxicity, luteolin treatment restored normal levels of inflammatory markers and reduced oxidative damage. frontiersin.org The related compound scolymoside has also been shown to possess antioxidant activity. researchgate.net

| Effect | Model | Key Findings | Citations |

|---|---|---|---|

| Antioxidant | Diabetic neuropathy model (rats) | Induced Nrf2 activation, increased SOD, CAT, GPx activity, and reduced ROS. | mdpi.comfrontiersin.org |

| Anti-neuroinflammatory | Alzheimer's disease model (3xTg-AD mice) | Reduced levels of TNF-α, IL-1β, IL-6, COX-2, and iNOS. | mdpi.com |

| Anti-neuroinflammatory | LPS-activated microglial cells (BV2) | Inhibited production of NO, PGE2, TNF-α, and IL-1β via NF-κB inhibition. | mdpi.com |

| Neuroprotection | Acetamiprid-induced neurotoxicity (rats) | Reduced oxidative stress (MDA, NO) and inflammation (TNF-α, IL-1β, NF-κB). | frontiersin.org |

Regulation of Glial Activation

Glial cells, including microglia and astrocytes, play a central role in neuroinflammation. frontiersin.orgsemanticscholar.org While their activation is a protective response, chronic or excessive activation contributes to neuronal damage. mdpi.comtandfonline.com Luteolin has been shown to prevent the over-activation of both microglia and astrocytes. frontiersin.orgmdpi.com

In animal models of Alzheimer's disease, luteolin treatment reduced the activation of astrocytes and microglia in the hippocampus and cortex. mdpi.com It achieves this, in part, by inhibiting the NF-κB signaling pathway in microglia, which is a key driver of their inflammatory response. mdpi.com In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, pre-incubation with luteolin significantly reduced the activation of NF-κB and the subsequent production of pro-inflammatory mediators. mdpi.com Furthermore, luteolin has been observed to decrease the expression of glial fibrillary acidic protein (GFAP), a marker of reactive astrocytes, in the brains of AD model mice, suggesting it suppresses astrocytic over-activation. mdpi.com

| Glial Cell Type | Model | Effect of Luteolin | Mechanism | Citations |

|---|---|---|---|---|

| Microglia | Alzheimer's disease model (mice), LPS-stimulated BV2 cells | Inhibited activation and proliferation | Suppression of NF-κB pathway, reduction of pro-inflammatory cytokine release. | nih.govfrontiersin.orgmdpi.com |

| Astrocytes | Alzheimer's disease model (3xTg-AD mice) | Suppressed over-activation | Reduced expression of Glial Fibrillary Acidic Protein (GFAP). | mdpi.com |

Modulation of Neurotrophic Factors (e.g., BDNF, GFAP)

Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Luteolin has been found to modulate the levels of key neurotrophic and glial factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Fibrillary Acidic Protein (GFAP).

In a study involving co-cultures of neuronal and glial cells, the flavonoid apigenin (B1666066), which is structurally similar to luteolin, was shown to increase BDNF mRNA levels after an inflammatory challenge. mdpi.com BDNF is critical for neuronal survival, neurogenesis, and synaptic plasticity. While direct evidence for this compound is sparse, the general class of flavonoids demonstrates the potential to positively influence these crucial factors.

Conversely, GFAP is an intermediate filament protein that is upregulated in astrocytes during reactive gliosis, a response to CNS injury. mdpi.com In a triple-transgenic mouse model of Alzheimer's disease, luteolin treatment reduced the expression of GFAP in the cerebral cortex, indicating a suppression of astrocyte over-activation. mdpi.com Similarly, scopolamine-induced downregulation of BDNF and GFAP was attenuated by treatment with a plant extract containing various bioactive compounds. science.gov

| Neurotrophic Factor | Model | Effect of Luteolin/Related Flavonoids | Key Findings | Citations |

|---|---|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Neuronal and glial cell co-cultures (Apigenin study) | Increased mRNA levels | Suggests potential for flavonoids to boost neurotrophic support. | mdpi.com |

| Glial Fibrillary Acidic Protein (GFAP) | Alzheimer's disease model (3xTg-AD mice) | Reduced expression | Indicates suppression of reactive astrogliosis. | mdpi.com |

| BDNF & GFAP | Scopolamine-induced animal model | Attenuated downregulation | A plant extract demonstrated reversal of scopolamine's negative effects on these factors. | science.gov |

Effects on Neuronal Differentiation and Pluripotency (e.g., in embryonic stem cells)

The influence of flavonoids on stem cell fate is an emerging area of research. Studies on human pluripotent stem cells (hPSCs), which include embryonic stem cells (ESCs), have revealed that luteolin can selectively induce cell death in undifferentiated hPSCs. This effect is dose-dependent and more potent than that of other flavonoids like quercetin (B1663063). mdpi.com

This selective "stemotoxic" effect is mediated by a p53-dependent mechanism, leading to mitochondria-mediated apoptosis, as evidenced by the activation of caspases 9 and 3. mdpi.com Crucially, this effect is specific to undifferentiated cells, with minimal impact on the function of hPSC-derived differentiated cells, such as cardiomyocytes. mdpi.com This selectivity presents a potential strategy to reduce the risk of teratoma formation in clinical applications of stem cell therapy by eliminating residual undifferentiated cells. mdpi.com While this research highlights a role in eliminating pluripotent cells, it also underscores the compound's potent ability to influence cell fate, a key aspect of neuronal differentiation and development.

| Cell Type | Effect of Luteolin | Mechanism | Potential Implication | Citations |

|---|---|---|---|---|

| Human Pluripotent Stem Cells (hPSCs), including hESCs | Induces selective cell death | p53-dependent, mitochondria-mediated apoptosis (Caspase-9 and -3 activation) | Elimination of residual undifferentiated stem cells to prevent teratoma formation in regenerative medicine. | mdpi.com |

| hPSC-derived Cardiomyocytes | Marginal effects on function | Selectivity for undifferentiated cells | Suggests safety for differentiated cells in therapeutic applications. | mdpi.com |

Metabolic and Endocrine System Interactions in Animal Models

Research in animal models, particularly in rats with streptozotocin (B1681764) (STZ)-induced diabetes, has demonstrated the potential antidiabetic properties of luteolin and its glycosides. Although much of the research focuses on the aglycone form, luteolin, the findings provide a basis for understanding the potential activities of its derivatives like this compound. Studies on luteolin in STZ-induced diabetic rats have shown significant reductions in blood glucose levels, modulation of hyperlipidemia, and a decrease in oxidative stress and pro-inflammatory cytokines after oral administration. nih.govmdpi.com These effects suggest a potential for reversing damage to the pancreas, liver, and kidneys associated with diabetes. nih.govmdpi.com The hypoglycemic effect might be due to the regeneration of pancreatic β-cells and enhanced insulin (B600854) secretion. mdpi.com While direct studies on this compound are less common, related research points to its potential to improve glucose homeostasis. nih.gov

Table 1: Effects of Luteolin on Diabetic Markers in STZ-Induced Rats

| Parameter | Observation in Luteolin-Treated Diabetic Rats | Reference |

|---|---|---|

| Blood Glucose | Significantly decreased | mdpi.com |

| Oral Glucose Tolerance | Significantly improved | mdpi.com |

| Hyperlipidemia | Modulated | nih.gov |

| Oxidative Stress | Decreased | nih.gov |

| Pro-inflammatory Cytokines | Levels reduced | nih.gov |

| Pancreatic, Liver, and Kidney Damage | Markedly reversed | nih.gov |

Luteolin-7-O-rutinoside, a compound structurally similar to this compound, has been found to enhance glucose-stimulated insulin secretion (GSIS) and glucose uptake. mdpi.com In vitro studies using RIN-5F pancreatic beta-cells showed that Luteolin-7-O-rutinoside protects against high-glucose-induced toxicity and significantly elevates insulin levels under glucose-stimulated conditions. nih.gov This compound also improved glucose homeostasis in L6 myotubes by increasing the levels of signaling proteins associated with intracellular glucose uptake, such as cAMP, ChREBP-1, and AMPK. nih.govresearchgate.net The stimulation of insulin secretion by Luteolin-7-O-rutinoside appears to be dependent on the severity of the hyperglycemic condition. nih.gov These findings suggest that luteolin glycosides can play a role in regulating glucose and insulin homeostasis by protecting pancreatic β-cells, stimulating insulin release, and enhancing glucose uptake in peripheral tissues. nih.gov

Computational docking studies have explored the interaction of luteolin and its derivatives with hormone receptors, including Estrogen Receptor Beta (ERβ) and the Androgen Receptor (AR). One such study indicated that Luteolin-7-O-rutinoside exhibited the highest binding affinity with both AR and ERβ among the four luteolin derivatives studied. researchgate.net This suggests a potential for this compound to also interact with these receptors, potentially exerting antagonistic effects. researchgate.net Flavonoids, in general, are recognized for their hormone-like activities due to their structural similarity to endogenous sex steroids. mdpi.com While luteolin itself does not appear to bind to ERα, it has shown anti-estrogenic properties in various models. nih.gov The interaction with these nuclear receptors could imply a role in modulating hormone-dependent signaling pathways. mdpi.com

Regulation of Glucose and Insulin Homeostasis

Immunomodulatory Properties

Luteolin and its derivatives are known for their wide-ranging immunomodulatory and anti-inflammatory effects. taylorandfrancis.comresearchgate.net These properties are exerted through the modulation of various signaling pathways and immune cell functions.

Luteolin has been shown to regulate the function of Regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing inflammatory responses. nih.govnih.gov In vitro studies have demonstrated that luteolin can significantly increase the proportion of CD4+CD25+FOXP3+ Tregs, suggesting it may enhance the differentiation of naïve CD4+ T cells into Tregs. nih.gov This effect is partly mediated by the secretion of inhibitory cytokines like IL-10. nih.gov In animal models of sepsis-induced lung injury, luteolin treatment led to an upregulation of FOXP3 expression in lung tissues, a key transcription factor for Treg function. nih.gov Furthermore, Treg cells activated by luteolin can produce IL-10, which in turn helps to alleviate inflammatory conditions like caspase-11-dependent pyroptosis. nih.gov

Luteolin has been identified as a potent inhibitor of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response and implicated in various inflammatory diseases. nih.govfrontiersin.org In vivo studies in mice showed that dietary supplementation with luteolin reduced the expression of NLRP3 inflammasome components in adipose tissue. nih.gov In vitro, luteolin was found to inhibit NLRP3 inflammasome-derived caspase-1 activation and the subsequent secretion of IL-1β in macrophages. nih.gov The mechanism of this inhibition involves interfering with the oligomerization of ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in the activation of the NLRP3 inflammasome. nih.gov By suppressing both the induction and activation of the NLRP3 inflammasome, luteolin and potentially its glycosides like this compound, may offer protection against NLRP3-mediated inflammatory conditions. nih.govresearchgate.net

Antiviral and Antimicrobial Activities

Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 3CLpro, PLpro, RdRp)